molecular formula C15H17BrN2O2 B12620521 2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one CAS No. 918331-69-8

2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12620521
CAS No.: 918331-69-8
M. Wt: 337.21 g/mol
InChI Key: VZEFHBBEABTNSN-UHFFFAOYSA-N
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Description

2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a piperidine ring, an isoindoline core, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.

    Formation of the Isoindoline Core: This step involves cyclization reactions to form the isoindoline core, often using palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for the development of new drugs targeting various diseases.

    Biological Studies: Employed in studies to understand its interaction with biological targets.

    Industrial Applications: Utilized in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The piperidine ring and isoindoline core allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Acetylpiperidin-4-yl)-5-nitro-1H-benzimidazole
  • 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea
  • 4-[(1-Acetylpiperidin-4-yl)oxy]-3-methoxy-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide

Uniqueness

2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom and the isoindoline core distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

CAS No.

918331-69-8

Molecular Formula

C15H17BrN2O2

Molecular Weight

337.21 g/mol

IUPAC Name

2-(1-acetylpiperidin-4-yl)-5-bromo-3H-isoindol-1-one

InChI

InChI=1S/C15H17BrN2O2/c1-10(19)17-6-4-13(5-7-17)18-9-11-8-12(16)2-3-14(11)15(18)20/h2-3,8,13H,4-7,9H2,1H3

InChI Key

VZEFHBBEABTNSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)N2CC3=C(C2=O)C=CC(=C3)Br

Origin of Product

United States

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